molecular formula C10H12N5Na2O7P B1194649 Vidarabine sodium phosphate CAS No. 71002-10-3

Vidarabine sodium phosphate

Cat. No. B1194649
CAS RN: 71002-10-3
M. Wt: 391.19 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Vidarabine Sodium Phosphate is a sodium phosphate salt form of vidarabine, a nucleoside analog with activity against herpes simplex virus and varicella zoster virus. Vidarabine is converted to a monophosphate by viral thymidine kinase and is further modified to a triphosphate form by host enzymes. Vidarabine triphosphate directly inhibits DNA polymerase and also acts as a chain terminator in DNA replication.

Scientific Research Applications

Comparative Animal Toxicology

Vidarabine (ara-A) and its 5′-monophosphate have been studied for their antiviral activity, toxicology, and metabolism. The 5′-monophosphate variant, known as ara-AMP, was found to be a second-generation soluble agent with improved clinical applicability due to better solubility (Kurtz, Fitzgerald, & Schardein, 1977).

Pharmacology and Antiviral Activity

Vidarabine 5′-monophosphate shows promise in treating herpes simplex and zoster virus infections in immunosuppressed patients. Its high solubility allows for intermittent intramuscular or intravenous administration (Whitley et al., 1980).

Activity Against Lymphoid Malignancies

Fludarabine phosphate, a derivative of vidarabine, exhibits significant activity against lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), suggesting its role in cancer treatment (Chun, Leyland-Jones, & Cheson, 1991).

Evaluation as an AC5 Inhibitor

Recent research renewed interest in vidarabine due to its effects in animal models of heart failure and cancer. However, it's neither a potent nor a selective inhibitor of adenylyl cyclase 5 (AC5), cautioning against new clinical uses based on these properties (Seifert, 2014).

Treatment of Neonatal Herpes Simplex Virus Infection

Vidarabine has shown a beneficial effect in treating neonatal herpes simplex virus infection, significantly reducing mortality and indicating its therapeutic potential (Whitley et al., 1980).

Therapy for Herpes Simplex Encephalitis

Studies have demonstrated the effectiveness of vidarabine in reducing mortality and neurologic sequelae in herpes simplex encephalitis, underscoring its therapeutic significance (Whitley et al., 1977).

Treatment of Varicella-Zoster in High-Risk Populations

Vidarabine has been found to favorably alter the clinical course of herpes zoster and chickenpox in immunocompromised patients, highlighting its role in managing viral infections in high-risk groups (Gnann & Whitley, 1991).

properties

CAS RN

71002-10-3

Product Name

Vidarabine sodium phosphate

Molecular Formula

C10H12N5Na2O7P

Molecular Weight

391.19 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate

InChI

InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6-,7+,10-;;/m1../s1

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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